molecular formula C11H13NO B115673 4-Tert-butyl-2-hydroxybenzonitrile CAS No. 145818-28-6

4-Tert-butyl-2-hydroxybenzonitrile

Cat. No.: B115673
CAS No.: 145818-28-6
M. Wt: 175.23 g/mol
InChI Key: QTLNIYPZXDQTKS-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-hydroxybenzonitrile (CAS 145818-28-6) is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research. This compound, with a molecular formula of C 11 H 13 NO and a molecular weight of 175.23 g/mol, is characterized as a yellow to colorless solid with a melting point of 130-131 °C . Its structure incorporates a phenolic hydroxyl group, a sterically hindered tert-butyl group, and an electrophilic nitrile, creating a versatile scaffold for synthetic transformations. A prominent application of this compound is its role as a critical synthetic intermediate in the discovery and development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . Research indicates that 4-t-butylphenyl derivatives serve as effective C-region surrogates in potent antagonists that target neuropathic pain, demonstrating excellent efficacy in vivo . The compound's utility stems from its ability to be functionalized at multiple sites; the hydroxyl group can participate in cyclization or direct ortho-lithiation, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct nitrogen-containing heterocycles, making it a valuable precursor for complex molecule synthesis . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNIYPZXDQTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566030
Record name 4-tert-Butyl-2-hydroxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID00566030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145818-28-6
Record name 4-tert-Butyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Tert Butyl 2 Hydroxybenzonitrile

Established Synthetic Routes

Traditional approaches to synthesizing 4-tert-butyl-2-hydroxybenzonitrile and related compounds rely on well-established organic reactions, including the manipulation of substituted phenols, Friedel-Crafts alkylation, and general cyanation techniques.

Synthesis from Substituted Phenol (B47542) Precursors

A common strategy begins with a suitably substituted phenol, such as 4-tert-butylphenol (B1678320). One pathway involves the formylation of the phenol to introduce an aldehyde group, followed by oximation to form an aldoxime. Subsequent dehydration of the aldoxime yields the desired nitrile. google.comgoogleapis.com For instance, 2-hydroxybenzonitrile (B42573) can be prepared from salicylaldehyde, which is first converted to salicylaldoxime. google.comgoogleapis.com This aldoxime is then dehydrated to produce the nitrile. google.comgoogleapis.com This general approach can be adapted for the synthesis of the 4-tert-butyl derivative.

The key steps in this synthetic sequence are:

Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 4-tert-butylphenol, typically at the ortho position to the hydroxyl group.

Oximation: Reaction of the resulting 4-tert-butyl-2-hydroxybenzaldehyde with hydroxylamine to form 4-tert-butyl-2-hydroxybenzaldoxime.

Dehydration: Removal of a water molecule from the aldoxime to yield the final product, this compound.

Reactant Reagents Intermediate Product
4-tert-butylphenol1. Formylating agent 2. Hydroxylamine 3. Dehydrating agent4-tert-butyl-2-hydroxybenzaldehyde, 4-tert-butyl-2-hydroxybenzaldoximeThis compound
SalicylaldehydeHydroxylamine hydrochloride, Sodium formateSalicylaldoxime2-hydroxybenzonitrile google.comgoogleapis.com

Friedel-Crafts Alkylation Approaches for Substituted Hydroxybenzonitriles

Friedel-Crafts reactions provide a powerful tool for introducing alkyl groups onto an aromatic ring. wikipedia.orgmt.com In the context of synthesizing this compound, this can be approached by alkylating a 2-hydroxybenzonitrile (salicylonitrile) precursor with a tert-butylating agent. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or an acid-exchanged zeolite. wikipedia.orgmt.com

The tert-butyl group is introduced onto the salicylonitrile ring, with its position being directed by the existing hydroxyl and cyano groups. The hydroxyl group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. The interplay of these directing effects will influence the regioselectivity of the alkylation. A method for preparing 4-tert-butyl-2-(α-methylbenzyl)phenol utilizes a Friedel-Crafts reaction with a mixed acid catalyst. google.com

Key features of this approach include:

Starting Material: 2-hydroxybenzonitrile (salicylonitrile).

Alkylating Agent: A source of a tert-butyl carbocation, such as tert-butyl chloride or isobutylene.

Catalyst: A Lewis acid to facilitate the generation of the electrophile. mt.com

Substrate Alkylating Agent Catalyst Potential Product
2-hydroxybenzonitriletert-butyl chlorideAlCl₃This compound
Benzene (B151609)Alkyl HalideStrong Lewis acid wikipedia.orgAlkylated Benzene

It is important to note that Friedel-Crafts alkylations can sometimes be complicated by issues such as polyalkylation and carbocation rearrangements, although the latter is not a concern with the tert-butyl group. youtube.com

General Cyanation Reactions for Benzonitrile (B105546) Formation

The direct introduction of a cyano group onto an aromatic ring is a fundamental transformation in the synthesis of benzonitriles. Several methods can be employed for this purpose.

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl nitrile. wikipedia.orgnih.gov This would involve the diazotization of 2-amino-4-tert-butylphenol to form a diazonium salt, followed by treatment with a copper(I) cyanide salt. wikipedia.orgdoi.orgnih.gov

The reaction sequence is as follows:

Diazotization: 2-amino-4-tert-butylphenol is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

Cyanation: The diazonium salt is then reacted with copper(I) cyanide, which facilitates the replacement of the diazonium group with a cyano group. wikipedia.org

A copper-free Sandmeyer-type reaction using tert-butyl isocyanide as the cyanide source has also been developed for the synthesis of aryl nitriles from anilines. researchgate.net

Another approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a cyanide salt. For example, the cyanation of a 4-tert-butyl-2-halophenol with a cyanide source like cuprous cyanide can yield the desired product. google.com

Starting Material Reaction Type Key Reagents
2-amino-4-tert-butylphenolSandmeyer ReactionNaNO₂, Acid; CuCN wikipedia.org
4-tert-butyl-2-halophenolNucleophilic Aromatic SubstitutionCuCN

Advanced Synthetic Strategies and Catalytic Approaches

More modern synthetic methods offer improvements in terms of efficiency, selectivity, and functional group tolerance. These often involve the use of transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. nih.gov The cyanation of aryl halides or triflates provides a versatile route to benzonitriles. organic-chemistry.orgrsc.org In the synthesis of this compound, this would involve the coupling of a 4-tert-butyl-2-halophenol or a corresponding triflate with a cyanide source.

Various palladium catalysts and cyanide sources can be employed. For instance, palladium(II) acetate (B1210297) or palladium complexes with specific phosphine ligands can be used. researchgate.net Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netnih.gov These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods. nih.govorganic-chemistry.org

Substrate Cyanide Source Catalyst System Key Advantages
4-tert-butyl-2-bromophenolZn(CN)₂Pd(OAc)₂, phosphine ligandMild reaction conditions, good functional group tolerance organic-chemistry.org
(Hetero)aryl chlorides and bromidesK₄[Fe(CN)₆]·3H₂OPalladacycle catalystsUse of a non-toxic cyanide source, low catalyst loadings nih.gov

Lewis Acid-Promoted Site-Selective Cyanation

Lewis acids can be used to promote the direct cyanation of phenols with high regioselectivity. researchgate.netrsc.org This approach avoids the need for a pre-functionalized starting material like a halogenated phenol. An efficient Lewis acid-promoted site-selective electrophilic cyanation of phenols has been developed using cyanating reagents like MeSCN. researchgate.netrsc.org The choice of Lewis acid and cyanating agent is crucial for achieving high yields and selectivity. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as a cyanating agent in Lewis acid-mediated cyanation of phenols. researchgate.net This method offers a direct and practical route to valuable aromatic nitriles. researchgate.net

This method is particularly attractive for its directness, potentially reducing the number of synthetic steps required. The regioselectivity is controlled by the directing effect of the hydroxyl group and the steric hindrance of the tert-butyl group, favoring cyanation at the ortho position.

Conversion of Hydroxyl Groups to Activated Leaving Groups (e.g., Triflate, Chloride) in Related Scaffolds

In the synthesis of complex molecules involving scaffolds like this compound, the hydroxyl group is often converted into a more reactive functional group known as a leaving group. This activation step is crucial for subsequent reactions, such as nucleophilic aromatic substitution. The phenolic hydroxyl group is a poor leaving group, but its conversion to a triflate (trifluoromethanesulfonyl) ester transforms it into an excellent one.

The most common reagent for this transformation is trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which neutralizes the triflic acid byproduct formed during the reaction. commonorganicchemistry.com The choice of solvent is usually an aprotic solvent like dichloromethane (B109758) (DCM).

An alternative, milder reagent for this conversion is N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh). commonorganicchemistry.com This reagent can offer better selectivity in certain cases where the substrate is sensitive to the harsh conditions of triflic anhydride. commonorganicchemistry.com The activation of hydroxyl groups facilitates further synthetic manipulations on the aromatic ring.

ReagentCommon BaseTypical SolventNotes
Trifluoromethanesulfonic Anhydride (Tf₂O)Pyridine, Triethylamine (TEA)Dichloromethane (DCM)A highly reactive and common triflating agent. commonorganicchemistry.com
N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh)Various organic basesAprotic solventsA milder alternative to Tf₂O, can provide better selectivity. commonorganicchemistry.com

Mechanistic Insights into Synthetic Pathways

Understanding the underlying mechanisms of synthetic reactions is fundamental to controlling reaction outcomes and optimizing conditions. For substituted benzonitriles, mechanisms such as nucleophilic aromatic substitution are pivotal.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key mechanism for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism does not involve a direct backside attack, which is sterically impossible in an aromatic ring. libretexts.org Instead, it proceeds via a two-step addition-elimination pathway. pressbooks.pubyoutube.com

Addition Step: The reaction begins with the nucleophile attacking the carbon atom bearing the leaving group. pressbooks.pub This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination Step: In the second step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgpressbooks.pub In the context of this compound derivatives, the nitrile group (-CN) can act as an electron-withdrawing group, facilitating such reactions.

Influence of Steric Hindrance on Reaction Rates and Selectivity

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, significantly impacts chemical reactivity. In the case of this compound, the tert-butyl group is exceptionally bulky and exerts a strong steric effect. rsc.org This steric bulk can influence reaction rates and selectivity in several ways.

The congestion caused by a large substituent can physically block or impede the approach of a nucleophile or reagent to a nearby reaction site. researchgate.netnih.gov For instance, an ortho tert-butyl group can retard the reactivity of a neighboring functional group by creating steric crowding around the reaction center. researchgate.net This shielding effect can lead to a decrease in reaction rates because more energy is required for the reacting molecules to achieve the proper orientation for the reaction to occur. nih.gov

Steric hindrance also plays a critical role in determining the regioselectivity of a reaction. When multiple reaction sites are available, reagents will preferentially react at the less sterically hindered position. youtube.com For example, in aromatic substitution reactions, a bulky directing group will often favor the formation of the para-substituted product over the ortho-substituted product to minimize steric clashes. youtube.com Therefore, the presence of the 4-tert-butyl group would be a dominant factor in directing further substitutions on the benzonitrile ring.

Chemical Transformations and Derivative Synthesis of 4 Tert Butyl 2 Hydroxybenzonitrile

Functional Group Interconversions

The reactivity of the nitrile and hydroxyl functional groups allows for a variety of chemical transformations to produce a range of derivatives.

Reduction of the Nitrile Moiety (e.g., to Amine)

The conversion of the nitrile group to a primary amine is a fundamental transformation that yields 4-tert-butyl-2-(aminomethyl)phenol, a valuable building block. This reduction can be accomplished using several established methods, with the choice of reagent depending on the desired selectivity and reaction conditions. wikipedia.org

Common stoichiometric reducing agents for this conversion include lithium aluminium hydride (LiAlH₄) and diborane. wikipedia.org The reaction with LiAlH₄ is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the primary amine. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also effective and are typically used with heating in THF. commonorganicchemistry.com

Catalytic hydrogenation represents an alternative, often more economical, route. wikipedia.org This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.org To minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Given that 4-tert-butyl-2-hydroxybenzonitrile contains electron-donating groups on the aromatic ring, reduction conditions might require heating or refluxing in a solvent like THF to achieve complete conversion. nih.gov The presence of the acidic phenolic proton must also be considered, as it will react with highly basic hydride reagents, consuming an equivalent of the reagent.

Table 1: Common Reagents for Nitrile to Primary Amine Reduction

Reagent/Catalyst Typical Conditions Notes
Lithium Aluminium Hydride (LiAlH₄) Diethyl ether or THF, followed by acid workup. chemguide.co.uk A powerful, non-selective reducing agent. Reacts with the acidic phenol (B47542).
Borane-THF (BH₃-THF) THF, heat. commonorganicchemistry.com More selective than LiAlH₄.
Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) H₂ gas, elevated pressure and temperature, often with NH₃. wikipedia.orgcommonorganicchemistry.com An economical industrial method; addition of ammonia suppresses side reactions. commonorganicchemistry.com
Diisopropylaminoborane/LiBH₄ (cat.) THF, ambient to reflux temperatures. nih.gov Reduces a variety of nitriles in excellent yields. nih.govorganic-chemistry.org

Derivatization of the Hydroxyl Group (e.g., Ether, Ester Formation)

The phenolic hydroxyl group is another key site for chemical modification, allowing for the synthesis of various ether and ester derivatives.

Ether Synthesis: Ethers are commonly prepared via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Ester Synthesis: Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides. orgsyn.org The reaction with an acyl chloride (e.g., acetyl chloride) is often carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. Alternatively, tert-butyl esters can be synthesized by reacting the parent carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. nih.gov The use of solid-supported reagents, such as polystyrylsulfonyl chloride with N-methylimidazole as a catalyst, provides a convenient method for ester formation from carboxylic acids and phenols with simple workup procedures. orgsyn.org

Table 2: Examples of Hydroxyl Group Derivatization

Derivative Type Reagents General Reaction

| Ether | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Williamson Ether Synthesis | | Ester | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Schotten-Baumann Reaction | | Ester | Carboxylic Anhydride (B1165640) ((RCO)₂O), Catalyst | Acylation | | tert-Butyl Ester | Carboxylic Acid, tert-Butyl Acetate, HClO₄ | Acid-catalyzed Esterification nih.gov |

Oxidation Reactions of the Phenolic Moiety

The electron-rich phenolic ring is susceptible to oxidation. While direct oxidation of the hydroxyl group can be complex, oxidation of the aromatic ring itself is a common transformation. A notable reaction for substituted phenols like 4-tert-butylphenol (B1678320) is hydroxymethylation at the ortho positions. For example, reacting 4-tert-butylphenol with formaldehyde (B43269) in the presence of a base leads to the formation of 4-tert-butyl-2,6-di(hydroxymethyl)phenol. prepchem.com This reaction proceeds via electrophilic aromatic substitution, where the phenol's activating hydroxyl group directs the hydroxymethyl groups to the positions ortho to it.

Another important pathway in phenol oxidation involves the use of oxidants like tert-butyl hydroperoxide (TBHP), often in the presence of a metal catalyst. nih.gov These reactions can proceed through the formation of a tert-butylperoxy radical, which is a selective agent for hydrogen atom abstraction. nih.gov For phenols, this can lead to the formation of phenoxy radicals, which can then undergo various subsequent reactions, including dimerization to form C-C or C-O coupled biaryl structures or further oxidation to form quinone-type species. The bulky tert-butyl group at the para position can influence the regioselectivity of these coupling reactions.

Design and Synthesis of Analogues with Structural Modifications

Replacing or augmenting the core phenolic nitrile structure leads to novel analogues with potentially different chemical and biological properties.

Exploration of Pyridine C-Region Analogues

Replacing the substituted benzene (B151609) ring with a pyridine ring creates a class of structural analogues known as pyridine C-region analogues. The introduction of the nitrogen atom into the aromatic ring significantly alters the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. The synthesis of these analogues often involves building the desired substitution pattern on a pre-formed pyridine core. nih.gov

For instance, a synthetic strategy might start with a substituted pyridine, such as 2,3-dichloropyridine. nih.gov Through a sequence of reactions including nucleophilic substitution to introduce a cyano group, followed by amination and reduction, a functionalized pyridine amine can be prepared. nih.gov The synthesis of 2-oxy, 2-amino, or 2-thio analogues can be achieved by starting with a 3-cyanopyridone, which is converted to a 2-chloropyridine (B119429) intermediate. This intermediate can then be reacted with a library of alcohols, amines, or thiols before a final reduction step. nih.gov The synthesis of more complex pyridin-2(1H)-one motifs can be achieved via multi-step sequences involving amide coupling, cyclization, and cleavage steps under various catalytic conditions. beilstein-journals.orgnih.gov

Incorporation into Complex Polycyclic Systems

The functional groups of this compound serve as handles for its incorporation into larger, polycyclic systems. The reactivity of the positions ortho to the powerful activating hydroxyl group allows for the construction of more elaborate structures.

One common method is the Mannich reaction, where the phenol is reacted with formaldehyde and a secondary amine (like thiomorpholine) to append an aminomethyl group to the ring. researchgate.netmdpi.com Depending on the stoichiometry, this can lead to mono- or di-substitution, yielding products like 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. researchgate.netmdpi.com

Furthermore, derivatives of the parent phenol can act as precursors to polycyclic frameworks. The 4-tert-butyl-2,6-di(hydroxymethyl)phenol derivative, for example, is a classic building block for the synthesis of calixarenes, which are macrocyclic compounds formed by the acid- or base-catalyzed condensation of phenols and formaldehyde. The hydroxyl and hydroxymethyl groups can be used to form the repeating units of the macrocycle. Similarly, Friedel-Crafts-type reactions can be used to add other cyclic moieties to the phenolic ring, such as in the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol from 4-tert-butylphenol and styrene. google.com These strategies demonstrate the utility of the substituted phenol core in constructing complex, multi-ring architectures. The synthesis of fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, often involves multi-step routes starting from functionalized pyridines, which could theoretically be designed to incorporate the 4-tert-butylphenyl moiety. beilstein-journals.org

Synthesis of Multi-substituted Benzonitrile (B105546) Derivatives

The synthesis of multi-substituted benzonitrile derivatives from this compound primarily involves reactions targeting the hydroxyl group. The nucleophilic nature of the phenolic oxygen allows for transformations such as etherification and esterification, which lead to the formation of O-substituted derivatives. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, yielding a wide array of derivatives with potential applications in various fields of chemistry.

One of the most common and well-established methods for forming ether derivatives from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an ether. The choice of the base and the alkylating agent is crucial for the success of the reaction, with sodium hydride or potassium carbonate often employed as the base.

Esterification, another key transformation, can be achieved through several methods. A common approach is the reaction of the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct. Alternatively, the Steglich esterification offers a mild method for forming esters, particularly with sterically hindered alcohols, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

While specific documented examples of extensive derivative synthesis starting directly from this compound are not broadly reported in readily available literature, the established reactivity of hydroxybenzonitriles provides a strong basis for predicting the synthesis of various multi-substituted derivatives. The following table outlines the expected products from typical etherification and esterification reactions.

Table 1: Representative Multi-substituted Benzonitrile Derivatives Synthesized from this compound

Derivative Name Synthesis Method Reagents Expected Product Structure
4-tert-Butyl-2-methoxybenzonitrile Williamson Ether Synthesis Methyl iodide, K₂CO₃
2-Allyloxy-4-tert-butylbenzonitrile Williamson Ether Synthesis Allyl bromide, NaH
2-Benzyloxy-4-tert-butylbenzonitrile Williamson Ether Synthesis Benzyl bromide, K₂CO₃
4-tert-Butyl-2-(acetyloxy)benzonitrile Acylation Acetyl chloride, Pyridine
4-tert-Butyl-2-(benzoyloxy)benzonitrile Acylation Benzoyl chloride, Pyridine

Computational and Theoretical Investigations of 4 Tert Butyl 2 Hydroxybenzonitrile

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic and structural properties of molecules like 4-Tert-butyl-2-hydroxybenzonitrile. These computational methods allow for the detailed analysis of molecular orbitals and the prediction of vibrational spectra.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de The fundamental principle of DFT is that the total energy of a system is a functional of the electron density. mpg.denih.gov This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for larger and more complex molecules. mpg.de The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. researchgate.net

For phenolic compounds like this compound, DFT calculations are instrumental in determining optimized geometries and understanding their stability. researchgate.net The B3LYP hybrid functional is commonly employed in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) for such investigations. researchgate.neticm.edu.plnih.gov These calculations provide a detailed picture of the molecule's electronic distribution and are foundational for further analysis of its chemical behavior.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energies and Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. growingscience.comnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A smaller energy gap suggests higher reactivity and polarizability. nih.gov

Time-Dependent DFT (TD-DFT) is often used to calculate HOMO and LUMO energies and to predict electronic absorption spectra. icm.edu.plscience.gov These calculations reveal that charge transfer can occur within the molecule upon electronic excitation. iosrjournals.org The HOMO-LUMO gap can also be influenced by the solvent environment, with solvent effects often stabilizing the frontier orbitals. icm.edu.pl

Calculated Quantum Chemical Parameters
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability

Vibrational Spectroscopy Analysis and Prediction (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.netiosrjournals.org By performing a normal coordinate analysis based on the calculated force fields, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. iosrjournals.orgnih.gov

For accurate comparison with experimental data, the calculated frequencies are often scaled using a scaling factor to account for anharmonicity and the approximations inherent in the computational method. iosrjournals.org The excellent agreement often found between the scaled theoretical wavenumbers and the experimental spectra validates the calculated molecular geometry and provides a detailed understanding of the molecule's vibrational properties. researchgate.netnih.gov For instance, in similar phenolic compounds, the characteristic O-H stretching vibration is sensitive to hydrogen bonding, a feature that can be accurately modeled using DFT. researchgate.net

Example of Vibrational Mode Assignments
Vibrational ModeTypical Wavenumber Range (cm-1)Description
O-H Stretch3700-3584 (non-bonded)Stretching of the hydroxyl group bond
C-H Stretch (aromatic)3100-3000Stretching of the carbon-hydrogen bonds in the aromatic ring
C≡N Stretch2260-2220Stretching of the nitrile group triple bond
C-C Stretch (ring)1600-1400Stretching of the carbon-carbon bonds within the aromatic ring

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. mdpi.com These methods are invaluable in drug discovery and for understanding biological processes at a molecular level.

Prediction of Ligand-Receptor Interactions in Biological Systems

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net By understanding these interactions, researchers can predict the binding affinity of a ligand and identify crucial amino acid residues in the receptor's binding site. rsc.org For instance, studies on various receptor systems have successfully identified "hotspots" for ligand binding, which are critical for molecular recognition and biological activity. rsc.org

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models based on various molecular descriptors (e.g., physicochemical, quantum chemical, and spatial), QSAR can predict the activity of new, untested compounds. nih.govnih.gov

These models help in understanding which molecular properties are important for a desired biological effect. nih.gov For example, QSAR studies have shown that the distribution of charges on a phenolic nucleus and the geometry of substituents can significantly influence antioxidant activity. nih.gov The insights gained from SAR studies are crucial for the rational design of more potent and selective molecules. nih.govmdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. By modeling the interactions of atoms and molecules, researchers can gain insights into the energetic and geometric changes that occur as reactants are converted into products. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms of this compound.

While general methodologies for computational reaction analysis are well-established, their direct application to this compound has not been documented in available research. The following sections outline the standard theoretical approaches that could be employed for such an investigation, while underscoring the current lack of specific data for this compound.

Potential Energy Surface Mapping

The concept of a potential energy surface (PES) is fundamental to understanding the pathways of a chemical reaction. A PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its constituent atoms. longdom.orgwayne.edu By mapping this surface, chemists can identify the most likely paths a reaction will follow, moving from the low-energy valleys of reactants to those of the products. longdom.orgwayne.edu

Key features of a PES include:

Minima: These represent stable molecular structures, such as the reactants, products, and any intermediates. longdom.org

Saddle Points: These are maximum energy points along a reaction coordinate but are minima in all other dimensions. They correspond to the transition state of a reaction. longdom.org

For a hypothetical reaction involving this compound, a computational study would involve calculating the energy of the system for a wide range of atomic arrangements. This would allow for the construction of a detailed PES. However, at present, no such specific potential energy surface mapping for reactions involving this compound has been published in the scientific literature.

Characterization of Transition States and Intermediates

Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.orglibretexts.orgethz.ch The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. wikipedia.orglibretexts.org Intermediates, in contrast, are relatively more stable species that exist in energy minima between transition states on the reaction pathway.

Computational methods, such as Density Functional Theory (DFT), are commonly used to locate and characterize these critical points on the PES. researchgate.netnih.gov The characterization typically involves:

Geometry Optimization: Determining the precise three-dimensional structure of the transition state and any intermediates.

Frequency Analysis: Calculating the vibrational frequencies to confirm the nature of the stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Intermediates, being minima, have all real (positive) vibrational frequencies.

While these computational techniques are robust and widely applied, there is no available research that reports the specific characterization of transition states or intermediates for any reaction mechanism involving this compound. Studies on related substituted phenols and benzonitriles have been conducted, but these findings cannot be directly extrapolated to provide quantitative data for the title compound. acs.orgresearchgate.netnih.gov

Due to the lack of specific computational data in the scientific literature for this compound, no data tables of calculated energies, geometric parameters, or vibrational frequencies for its reaction intermediates or transition states can be provided.

Pharmacological and Biological Activity of 4 Tert Butyl 2 Hydroxybenzonitrile and Analogues

Antioxidant Activity Studies

The antioxidant properties of phenolic compounds are pivotal to their protective effects against cellular damage. This is often attributed to their ability to scavenge free radicals and neutralize reactive oxygen species (ROS).

The antioxidant activity of 4-tert-butyl-2-hydroxybenzonitrile and its analogues is primarily linked to the presence of a hydroxyl group on the benzene (B151609) ring. This hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficiency.

The presence of a tert-butyl group on the phenolic ring can enhance this antioxidant activity. This bulky group provides steric hindrance, which can protect the hydroxyl group and increase the stability of the phenoxyl radical formed after scavenging a free radical. This steric shielding makes the compound a more effective antioxidant. The nitrile group (-CN) also influences the electronic properties of the molecule, which can modulate the hydrogen-donating ability of the hydroxyl group.

Studies on related phenolic compounds have shown that their ability to scavenge free radicals is a key mechanism in protecting cells from oxidative stress, which is implicated in a variety of diseases. The hydroxyl group plays a crucial role in this process by donating electrons to neutralize free radicals.

While specific comparative studies on this compound are not extensively detailed in the provided search results, the antioxidant activity of structurally similar phenolic compounds has been compared to well-known antioxidants. For instance, the antioxidant activity of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are structurally related phenolic antioxidants, has been extensively studied. nih.gov

CompoundAntioxidant Activity Metric (e.g., IC50)Assay MethodReference AntioxidantReference Antioxidant IC50
Butylated Hydroxyanisole (BHA)0.284 mM (for T. cruzi growth inhibition)In vitro culture--
Butylated Hydroxytoluene (BHT)0.083 mM (for T. cruzi growth inhibition)In vitro culture--

Anti-inflammatory Potential

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Phenolic compounds have been investigated for their ability to modulate inflammatory pathways.

Research has shown that certain phenolic compounds can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

While direct evidence for this compound is limited in the provided results, studies on analogous structures provide insight. For example, derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran have been identified as inhibitors of both 5-LOX and COX, with a preference for the COX-2 isoform. nih.gov Furthermore, combinations of phenolic antioxidants like BHA and BHT have been shown to synergistically inhibit the gene expression of COX-2 in cell-based assays. nih.gov

The anti-inflammatory effects of related phenolic compounds have been demonstrated in various experimental models. For instance, some thiazolidinone derivatives, which can incorporate phenolic moieties, have shown excellent inhibition of the expression of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Certain derivatives also exhibited significant protection against LPS-induced septic death in mouse models. nih.gov

In another study, a thiazolidinone derivative demonstrated anti-inflammatory potential by inhibiting locally released cytokines and prostaglandins. researchgate.net This compound showed significant anti-inflammatory activity in both acute and chronic models of inflammation, comparable to the standard drug ibuprofen. researchgate.net

Compound/AnalogueIn Vitro/In Vivo ModelKey FindingReference
Thiazolidinone derivativesLPS-stimulated macrophagesExcellent inhibition of TNF-α and IL-6 expression. nih.gov
Thiazolidinone derivativeAcute and chronic inflammation modelsActivity comparable to ibuprofen. researchgate.net
BHT/BHA combinationLPS-activated RAW264.7 cellsEnhanced inhibition of Cox2 and Tnfa gene expression. nih.gov

Anticancer Research

The potential of phenolic compounds as anticancer agents is an active area of investigation. Their antioxidant and anti-inflammatory properties may contribute to their anticancer effects.

Research into the anticancer activity of this compound specifically is not prominent in the provided search results. However, studies on structurally similar compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have shown promising results. 2,4-DTBP has been identified as a major contributor to the anti-colon cancer activity of certain plant extracts. biomedpharmajournal.org In vitro studies have demonstrated its cytotoxic effects on colon carcinoma cell lines. biomedpharmajournal.org

Furthermore, cytotoxicity assays on 3-(tert-Butyl)-4-hydroxybenzonitrile have shown selective cytotoxicity against high-grade glioma cell lines, with IC50 values indicating significant antiproliferative effects. This suggests its potential as a chemotherapeutic agent.

Compound/AnalogueCancer Cell LineKey FindingIC50 ValueReference
3-(tert-Butyl)-4-hydroxybenzonitrileHigh-grade gliomaSelective cytotoxicity, antiproliferative effects.Not specified
2,4-Di-tert-butylphenol (from Parkia javanica extract)HCT116 (colon carcinoma)Time and dose-dependent cytotoxicity.16.25 µg/mL (24 hrs), 9.94 µg/mL (48 hrs), 9.38 µg/mL (72 hrs) biomedpharmajournal.org
2,4-Di-tert-butylphenol (from Parkia javanica extract)SW480 (colon carcinoma)Time and dose-dependent cytotoxicity.35 µg/mL (24 hrs), 20.14 µg/mL (48 hrs), 19.71 µg/mL (72 hrs) biomedpharmajournal.org

Evaluation of Cytotoxicity and Antiproliferative Effects against Cancer Cell Lines

Research has demonstrated the cytotoxic and antiproliferative properties of various synthetic compounds against different cancer cell lines. For instance, synthetic derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov One study reported that a synthetic β-amino ester derivative could inhibit the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance, in the MCF-7 breast cancer cell line. nih.gov Another example includes synthetic peptides derived from Bovine lactoferricin (B1576259) sequences, which exhibited cytotoxicity against MDA-MB-468 and MDA-MB-231 breast cancer cells. nih.gov Similarly, the synthetic compound 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (B1249745) (MZ-6) was found to inhibit the proliferation of MCF-7 and MDA-MB-231 cells. nih.gov

Hydroxytyrosol (B1673988), a phenolic compound found in olive oil, has also been investigated for its anticancer effects. Studies have shown that hydroxytyrosol exerts an antiproliferative effect on human hepatoma HepG2 and Hep3B cell lines. nih.gov This effect is partly attributed to the inhibition of lipogenic enzymes. nih.gov Furthermore, hydroxytyrosol has demonstrated anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines in a time- and dose-dependent manner. brieflands.com The half-maximal inhibitory concentration (IC50) for hydroxytyrosol on MDA-MB-231 and MCF-7 cells after 72 hours was reported to be 12 ppm and 14 ppm, respectively. brieflands.com

Table 1: Cytotoxic and Antiproliferative Effects of Various Compounds on Cancer Cell Lines

Compound/Derivative Cell Line(s) Observed Effects Reference
Synthetic β-amino ester MCF-7 Inhibits P-gp activity nih.gov
Synthetic peptides (from Bovine lactoferricin) MDA-MB-468, MDA-MB-231 Cytotoxicity nih.gov
3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (MZ-6) MCF-7, MDA-MB-231 Inhibited proliferation nih.gov
Hydroxytyrosol HepG2, Hep3B Antiproliferative effect, inhibition of lipogenic enzymes nih.gov
Hydroxytyrosol MDA-MB-231, MCF-7 Anti-proliferative effects, dose- and time-dependent brieflands.com
Doxorubicin MDA-MB-231, HT-29, HepG2, 3T3 Strong cytotoxic and antiproliferative effects mdpi.com

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which various compounds exert their anticancer effects. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of pro-caspase-8. nih.gov The intrinsic pathway, on the other hand, is initiated by cellular stress and involves the release of cytochrome c from the mitochondria. nih.gov In the cytoplasm, cytochrome c activates Apaf-1, which in turn activates pro-caspase-9. nih.gov Both caspase-8 and caspase-9 can then activate effector caspases like caspase-3, leading to the cleavage of cellular proteins and cell death. nih.gov

Several compounds have been shown to induce apoptosis in cancer cells. For example, the antioxidant 3-tert-butyl-4-hydroxyanisole (BHA) was found to induce apoptosis in human monocytic leukemia U937 cells, characterized by nuclear condensation, a decrease in mitochondrial membrane potential, and the activation of caspases-3, -6, -8, and -9. nih.gov Similarly, T-2 and HT-2 toxins induce apoptosis in HL-60 human promyelocytic leukemia cells, a process that is dependent on caspase activation. proquest.com

Hydroxytyrosol has also been shown to induce apoptosis in breast cancer cells by upregulating the expression of pro-apoptotic genes like BAX and CASP3, while downregulating the anti-apoptotic gene BCL2. brieflands.comresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the apoptotic cascade. brieflands.comresearchgate.net

Studies on DNA Interaction and Cell Cycle Modulation

In addition to inducing apoptosis, some anticancer compounds can also interfere with the cell cycle and interact with DNA. The synthetic compound MZ-6, for instance, has been shown to cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. nih.gov

Neuroprotective Effects

Attenuation of Neuroinflammation and Neuronal Apoptosis

Neuroinflammation and neuronal apoptosis are key processes involved in the pathology of various neurodegenerative diseases. nih.gov Some compounds have shown promise in attenuating these processes. For example, the inhibition of the C-C motif chemokine receptor 2 (CCR2) has been shown to reduce neuroinflammation and neuronal apoptosis after subarachnoid hemorrhage. nih.gov The CCR2 antagonist RS504393 was found to alleviate these effects, at least in part, through the PI3K/Akt signaling pathway. nih.gov

Furthermore, the compound ACT001 has been shown to attenuate microglia-mediated neuroinflammation following traumatic brain injury by inhibiting the AKT/NFκB/NLRP3 pathway. nih.gov This leads to a reduction in pro-inflammatory cytokines and a decrease in neuronal apoptosis. nih.gov Similarly, extracts from the microalga Chlorella sp., containing compounds like butylated hydroxytoluene (BHT) and 2,4-di-tert-butyl-phenol, have demonstrated neuroprotective effects against H2O2-induced toxicity in PC12 cells by reducing oxidative stress and apoptosis. nih.gov

Phenolic acids, such as protocatechuic acid (PCA) and 4-hydroxybenzoic acid (HBA), which are metabolites of anthocyanins, have also been investigated for their neuroprotective properties. nih.gov Both PCA and HBA were found to protect cerebellar granule neurons from oxidative stress. nih.gov However, only PCA was effective against nitrosative stress, while only HBA showed protection against excitotoxicity. nih.gov

Modulation of Pathological Markers Associated with Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by the accumulation of specific pathological markers, such as β-amyloid plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. mdpi.com Biomarkers play a crucial role in the diagnosis and monitoring of these diseases. mdpi.comnih.gov

One approach to studying these markers involves the direct conversion of patient fibroblasts into neurons. nih.gov This technique has revealed that neurons derived from familial Alzheimer's disease (FAD) patients exhibit accumulations of β-amyloid and phosphorylated tau, as well as mitochondrial abnormalities. nih.gov

The levels of certain proteins in the cerebrospinal fluid (CSF) can also serve as biomarkers for AD. For example, a reduced ratio of Aβ42/Aβ40 in the CSF is associated with increased amyloid plaque deposition in the brain. mdpi.com Elevated levels of total tau (t-tau) and phosphorylated tau (p-tau) in the CSF are also indicative of AD pathology. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for various noxious stimuli, including heat and capsaicin. nih.gov Antagonists of the TRPV1 receptor are being investigated as potential therapeutic agents for pain and inflammation. nih.govnih.gov

One such antagonist, 7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP), has been shown to be a potent and polymodal inhibitor of both human and rat TRPV1. nih.gov It effectively blocks the activation of the channel by capsaicin, low pH, and heat. nih.gov Importantly, BCTP exhibits strong analgesic properties with a reduced liability for causing hyperthermia, a common side effect of other TRPV1 antagonists. nih.gov

Structure-activity relationship studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists have also been conducted. nih.gov These studies identified the 3-fluoro analogue, particularly its (S)-configuration, as a highly potent antagonist for both rat and human TRPV1. nih.gov

In vitro Antagonistic Activity against Receptor Activation

The antagonistic activity of this compound and its analogues has been a subject of investigation in the context of transient receptor potential ankyrin 1 (TRPA1) channel modulation. The TRPA1 ion channel is a significant target in pain and inflammation research, known for its activation by a variety of noxious stimuli. nih.gov

Research into the structure-activity relationships of TRPA1 antagonists has revealed key chemical features that contribute to their potency. While direct data on this compound is limited in the reviewed literature, the activity of its structural analogues provides valuable insights. For instance, the compound A-967079, a potent and selective TRPA1 antagonist, demonstrates significant inhibitory activity against both human and rat TRPA1 receptors. researchgate.net This compound's efficacy highlights the therapeutic potential of targeting the TRPA1 channel. researchgate.net

The inhibitory activities of various analogues are often quantified by their half-maximal inhibitory concentration (IC50) values or the percentage of inhibition at a specific concentration. These metrics are crucial for comparing the potency of different compounds and for guiding the development of new, more effective antagonists. In studies involving diverse chemical scaffolds, the antagonistic activity is assessed by measuring the inhibition of TRPA1 activation by known agonists like cinnamaldehyde (B126680). nih.gov

The exploration of dual antagonists, which target both TRPA1 and another key pain receptor, the transient receptor potential vanilloid 1 (TRPV1), represents a promising therapeutic strategy. nih.gov The rationale behind this approach is to achieve broader and potentially more effective analgesia. The in vitro evaluation of such dual-action compounds involves assessing their inhibitory effects on both TRPA1 and TRPV1 channels, typically activated by cinnamaldehyde and capsaicin, respectively. nih.gov

Table 1: In vitro Antagonistic Activity of TRPA1 Antagonist A-967079

Receptor IC50 (nM)
Human TRPA1 67
Rat TRPA1 289

Data sourced from researchgate.net

Table 2: In vitro Inhibitory Activity of Selected TRPA1/TRPV1 Antagonist Analogues

Compound Analogue Target Receptor Percent Inhibition at 10 µM
4-chlorophenylethyl analog (46) hTRPA1 Moderate
4-chlorophenylethyl analog (46) hTRPV1 Weak
3-t-butyl pyrazole (B372694) analog (55) TRPA1 Significant
3-t-butyl pyrazole analog (55) TRPV1 No Effect

Data sourced from nih.gov

Analgesic Effects in Neuropathic Pain Models

Neuropathic pain, a chronic and often debilitating condition arising from nerve damage, presents a significant therapeutic challenge. cornell.edu The investigation of TRP channel antagonists, including analogues of this compound, in preclinical models of neuropathic pain has yielded promising results. cornell.edunih.gov These models are essential for evaluating the potential of new analgesic compounds to alleviate the hallmark symptoms of neuropathic pain, such as hyperalgesia (exaggerated response to painful stimuli) and allodynia (pain in response to normally non-painful stimuli).

One such analogue, N-(4-Tertiarybutylphenyl)-4-(3-cholorphyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a potent TRPV1 antagonist, has demonstrated significant analgesic effects in rat models of both inflammatory and neuropathic pain. nih.gov In a model of neuropathic pain induced by partial sciatic nerve injury, oral administration of BCTC was shown to reduce mechanical hyperalgesia and tactile allodynia. nih.gov These findings underscore the critical role of the TRPV1 receptor in the maintenance of neuropathic pain states. nih.gov

The therapeutic potential of targeting these receptors is further supported by studies on other antagonists. For instance, a non-opioid designer molecule, BP4L-18:1:1, has shown promising results in preclinical studies for treating chronic neuropathic pain by calming hyperactive pain-sensing neurons. cornell.edu In rodent models, this compound led to a significant reversal of neuropathic pain signs. cornell.edu

Animal models of neuropathic pain, such as the spared nerve injury (SNI) model, are crucial for assessing the efficacy of potential new drugs. criver.com These models replicate key features of human neuropathic pain, allowing researchers to study the mechanisms of pain and the effects of therapeutic interventions. criver.com

Table 3: Analgesic Effects of BCTC in Rat Models of Neuropathic Pain

Pain Model Effect of BCTC (10 and 30 mg/kg p.o.)
Partial Sciatic Nerve Injury Reduction of mechanical hyperalgesia
Partial Sciatic Nerve Injury Reduction of tactile allodynia

Data sourced from nih.gov

Applications in Materials Science and Advanced Functional Materials

Role as an Intermediate in Polymer Synthesis

While direct polymerization of 4-tert-butyl-2-hydroxybenzonitrile is not widely documented, its structural motifs are found in various polymers, and related compounds are used as critical additives in polymer production. The presence of both a hydroxyl and a nitrile group offers dual functionality, allowing it to be a versatile building block.

Compounds with tert-butyl and phenol (B47542) groups, such as 4-tert-butylcatechol, are widely utilized as stabilizers and polymerization inhibitors for reactive monomers like butadiene and styrene. atamanchemicals.com They function by preventing premature polymerization during transport and storage. atamanchemicals.com The tert-butyl group enhances the stability of these phenolic compounds, which act as antioxidants for synthetic rubbers and other polymers. atamanchemicals.com This suggests a potential application for this compound as a specialty additive or co-monomer where controlled reactivity and enhanced polymer stability are required.

Furthermore, the synthesis of copolymers using monomers containing related functional groups, such as 4-hydroxystyrene and tert-butyl acrylate, highlights the utility of these chemical features in creating advanced polymers. researchgate.net The properties of such copolymers can be finely tuned based on their composition and structure. researchgate.net This indicates that this compound could serve as a valuable intermediate for modifying polymer backbones, introducing specific functionalities that influence properties like solubility, thermal stability, and hydrogen bonding capabilities. researchgate.net

Development of Advanced Materials with Tailored Steric and Electronic Properties

The development of advanced materials often relies on the precise control of molecular structure to achieve desired macroscopic properties. The introduction of a tert-butyl group onto a hydroxybenzonitrile framework is a significant strategy for creating compounds with enhanced stability and unique reactivity patterns.

The bulky tert-butyl group provides considerable steric hindrance, which can influence how the molecule interacts with its neighbors and participates in chemical reactions. This steric shielding can enhance the thermal and chemical stability of materials derived from it. Simultaneously, the hydroxyl (-OH) and nitrile (-CN) groups possess distinct electronic characteristics. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group is a polar moiety capable of participating in dipole-dipole interactions and nucleophilic additions.

This combination of a bulky, stabilizing group with reactive and interactive functional groups makes this compound an attractive building block for materials where a balance of stability and functionality is crucial. These tailored steric and electronic properties can be exploited in the design of specialty polymers, molecular crystals, and other functional materials with predictable and controlled characteristics.

PropertyInfluence of Functional Groups
Steric Properties The bulky tert-butyl group provides significant steric hindrance, enhancing molecular stability and influencing intermolecular interactions.
Electronic Properties The hydroxyl (-OH) group can form hydrogen bonds and acts as a proton donor.
The nitrile (-CN) group is polar and can engage in dipole-dipole interactions and nucleophilic reactions.
Overall Stability The combination of the tert-butyl group with the aromatic ring confers enhanced thermal and chemical stability to the molecular framework.

Potential in Organic Photoelectric Materials and Ligand Chemistry

The functional groups within this compound suggest its potential utility in more specialized areas like organic electronics and coordination chemistry. Although direct applications in photoelectric materials are not extensively reported, its structural features are relevant to the design of molecules for such purposes.

In the field of ligand chemistry, the hydroxyl and nitrile groups can act as coordination sites for metal ions. The synthesis of Schiff base ligands from closely related precursors, such as 3-tert-butyl-2-hydroxybenzaldehyde, demonstrates the capacity of this structural framework to form stable complexes with metals like copper(II). preprints.org In these complexes, the [NO] domain created by the phenolic oxygen and the imine nitrogen binds to the metal center. preprints.org The position of the tert-butyl group on the aromatic ring can influence the final architecture and magnetic properties of the resulting metal assemblies. preprints.org This indicates that this compound could be a precursor for synthesizing ligands, where the nitrile group could be chemically converted to an amine or other coordinating group, for the construction of polymetallic clusters and coordination polymers.

Furthermore, larger molecular scaffolds containing tert-butylated phenol units, like p-tert-butylcalix arene, are exceptionally effective ligands for a variety of paramagnetic transition and lanthanide metals. rsc.org The tetraphenolic core of these molecules provides an ideal binding pocket for metal ions, leading to the formation of complex structures with interesting magnetic properties. rsc.org This underscores the fundamental role that the tert-butylated phenol moiety plays in coordination chemistry, suggesting a foundational potential for simpler molecules like this compound as building blocks for more complex ligand systems.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of 4-tert-butyl-2-hydroxybenzonitrile. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of the related compound 4-tert-butylbenzonitrile, the tert-butyl protons typically appear as a singlet, while the aromatic protons exhibit signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 4-tert-butylbenzoic acid, distinct signals are observed for the tert-butyl carbons, the aromatic carbons, and the carboxylic acid carbon. chemicalbook.com The specific chemical shifts are indicative of the electronic environment of each carbon atom.

A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Table 1: Representative NMR Data for Related Compounds

Compound Nucleus Chemical Shift (ppm)
4-tert-Butylbenzonitrile chemicalbook.com ¹H Aromatic protons, tert-butyl protons
4-tert-Butylbenzoic acid chemicalbook.com ¹³C Carboxylic acid, aromatic carbons, tert-butyl carbons

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and tert-butyl groups, as well as bands corresponding to the aromatic ring. The NIST WebBook provides IR spectral data for the related compound 4-hydroxybenzonitrile, which can serve as a reference. nist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Hydroxyl (-OH) Broad band, typically in the range of 3200-3600
Nitrile (-C≡N) Sharp, medium intensity band around 2220-2260
C-H (Aromatic) Stretches above 3000
C-H (Aliphatic) Stretches below 3000

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. scispace.com

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the mass spectrum of the related compound 4-tert-butylphenol (B1678320) shows a specific fragmentation pattern that can be used as a guide. hmdb.ca The analysis of metabolites of similar phenolic compounds using LC-HRMS/MS has been demonstrated to be an effective method for structural elucidation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would exhibit absorption maxima at specific wavelengths, corresponding to the π-π* transitions of the benzene ring. The substitution pattern on the ring influences the exact position and intensity of these absorptions. Data for the related compound 2,4-di-tert-butyl-phenol is available for comparison. spectrabase.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a compound and for its quantitative analysis. shimadzu.com A normal-phase HPLC method has been successfully developed for the simultaneous determination of several related phenolic compounds, demonstrating the utility of this technique. victoria.ac.nz By using a suitable stationary phase and mobile phase, this compound can be effectively separated from impurities and its concentration determined by comparing its peak area to that of a known standard. The development of HPLC methods for similar compounds like 3-tert-butyl-4-hydroxyanisole further supports its applicability. sielc.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-tert-Butylbenzonitrile
4-tert-Butylbenzoic acid
Tert-butyl (2-aminophenyl)carbamate
4-Hydroxybenzonitrile
4-tert-Butylphenol
2,4-Di-tert-butyl-phenol

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar compound such as this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the injector or column. To overcome these limitations, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. nih.govnih.gov Silylation is a common derivatization technique employed for this purpose, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com

The derivatization process, often using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), renders the this compound amenable to GC-MS analysis. youtube.comnih.gov The resulting trimethylsilyl ether is significantly more volatile and less polar than the parent compound. nih.gov

The GC-MS analysis of the silylated this compound derivative involves its injection into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the derivative from other components in the sample mixture is achieved based on its differential partitioning between the stationary phase of the column and the mobile gas phase. Following separation, the eluted derivative enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that allows for its unequivocal identification.

A typical GC-MS protocol for the analysis of silylated phenolic compounds, which would be applicable to the TMS derivative of this compound, is outlined in the table below.

Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated this compound

ParameterValue/Description
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions Heating the sample with the silylating agent at 60-80°C for 30-60 minutes.
GC Column Typically a non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Injector Temperature 250-280°C. nih.gov
Oven Temperature Program Initial temperature of 70-100°C, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, with a hold time of 5-10 minutes.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.
MS Ionization Mode Electron Ionization (EI) at 70 eV. nih.gov
Mass Analyzer Quadrupole or Ion Trap.
Scan Range m/z 40-650.
MS Source Temperature 230°C.
MS Quadrupole Temperature 150°C.

The resulting mass spectrum of the silylated derivative would be expected to show a molecular ion peak corresponding to the mass of the derivatized compound, along with characteristic fragmentation patterns that can be used for structural confirmation.

Flash Column Chromatography for Purification and Isolation

Flash column chromatography is a widely used preparative technique for the rapid and efficient purification of organic compounds from reaction mixtures and natural extracts. phenomenex.comchromtech.comphenomenex.com This method is particularly suitable for the isolation of this compound from synthetic reaction crudes or for its separation from impurities. The principle of flash chromatography relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (an organic solvent or a mixture of solvents) that is pushed through the column under moderate pressure. phenomenex.com

The selection of an appropriate solvent system (eluent) is crucial for a successful separation. rochester.edu For a compound with the polarity of this compound, which contains both a polar hydroxyl group and a less polar tert-butyl group and nitrile function, a mixture of a non-polar solvent and a polar solvent is typically employed. Common solvent systems for compounds of intermediate polarity include mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727). rochester.edurochester.edu The optimal solvent composition is usually determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound. rochester.edu

The purification process involves packing a glass column with silica gel and equilibrating it with the chosen eluent. The crude sample containing this compound is then loaded onto the top of the column and the eluent is passed through the column under pressure. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 2: General Guidelines for Flash Column Chromatography Purification of this compound

StepDescription
Stationary Phase Silica gel (40-63 µm particle size).
Sample Loading The crude material can be dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel, which is then dry-loaded onto the column.
Eluent Selection A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) is a common starting point for phenolic compounds. rochester.edurochester.edu Alternatively, a mixture of dichloromethane and methanol can be effective for more polar compounds. rochester.edu
Elution Technique A stepwise or continuous gradient elution is often employed to effectively separate the target compound from less polar and more polar impurities.
Monitoring Fractions are monitored by TLC, and those containing the pure compound are combined.
Isolation The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

The choice of the specific eluent system and gradient profile will depend on the nature and polarity of the impurities present in the crude mixture. For instance, a shallow gradient may be necessary to separate closely eluting impurities, while a steeper gradient can be used for more straightforward purifications.

Future Research Directions and Interdisciplinary Challenges

Advancements in Targeted Therapeutic Agent Development

The structural motifs within 4-tert-butyl-2-hydroxybenzonitrile—particularly the phenolic hydroxyl group—are common in biologically active molecules, suggesting a promising future in drug discovery. The sterically hindered phenol (B47542) component is reminiscent of butylated hydroxytoluene (BHT), a well-known antioxidant used to develop multifunctional agents for conditions like Alzheimer's disease. nih.gov Future research will likely focus on leveraging this potential antioxidant activity to create targeted therapeutic agents.

Exploratory studies will be essential to determine the compound's efficacy against diseases rooted in oxidative stress, such as neurodegenerative disorders and certain cancers. A critical research direction involves screening this compound and its derivatives against a variety of biological targets. Structure-activity relationship (SAR) studies will be crucial, systematically modifying the scaffold to enhance potency and selectivity for specific enzymes or receptors, such as protein kinases, which are common targets for inhibitors containing hydroxylated aromatic structures. nih.govnih.gov The development of such targeted agents is a key step in moving from a chemical structure to a viable therapeutic candidate. nih.gov

Table 1: Potential Therapeutic Research Directions

Research Area Potential Target Class Rationale based on Analogous Compounds
Neuroprotection Enzymes involved in oxidative stress (e.g., SOD, Catalase) The phenolic structure suggests antioxidant properties similar to BHT derivatives investigated for Alzheimer's disease. nih.gov
Anti-inflammatory Cyclooxygenase (COX) enzymes Phenolic compounds are known to exhibit anti-inflammatory activity.
Oncology Protein Kinases (e.g., CaMKII), Tubulin Substituted hydroxyindoles and quinazolines act as kinase and tubulin polymerization inhibitors, respectively. nih.govnih.gov
Infectious Diseases Bacterial or viral enzymes The unique electronic and steric properties could be exploited to inhibit microbial growth.

Exploration of Novel Chemical Transformations and Catalysis

The synthesis of polysubstituted aromatic compounds like this compound with high regioselectivity is a significant chemical challenge. While traditional methods like Friedel-Crafts alkylation exist, future research will undoubtedly focus on more sophisticated and efficient catalytic strategies. A major frontier in this area is transition metal-catalyzed C-H bond functionalization, which allows for the direct conversion of C-H bonds into new chemical bonds, reducing the need for pre-functionalized starting materials. mdpi.com

Future synthetic explorations could involve developing novel cobalt or nickel-based catalytic systems to precisely install the functional groups on the benzene (B151609) ring. mdpi.comrsc.org The nitrile group itself can act as a directing group in certain C-H activation reactions, although this can be challenging. rsc.org An innovative approach could involve using a surrogate for the benzonitrile (B105546), such as a pivalophenone imine, which directs C-H functionalization and is later converted to the nitrile. rsc.org Furthermore, research into catalytic C-H functionalization using cleavable silicon-tethered directing groups could offer a pathway to otherwise difficult-to-access substitution patterns. nih.gov These advanced catalytic methods promise to provide more efficient, selective, and versatile routes to this compound and a library of its derivatives for further study. nih.govmdpi.com

Table 2: Comparison of Synthetic Strategies

Strategy Description Potential Advantages
Traditional (e.g., Friedel-Crafts) Stepwise introduction of functional groups using stoichiometric reagents and strong acids. Well-established procedures.
Modern Catalytic C-H Functionalization Direct functionalization of the aromatic ring using transition metal catalysts (e.g., Ni, Co, Pd). mdpi.comrsc.org Higher atom economy, fewer steps, potential for novel regioselectivity.
Directing Group Strategy Use of a temporary or permanent functional group to guide a catalyst to a specific C-H bond. nih.gov High regiochemical control for specific isomers.
Flow Chemistry Synthesis performed in continuous-flow reactors instead of batch processes. Improved safety, scalability, and reaction control.

Implementation of Green Chemistry Principles in Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net Applying these principles to the synthesis of this compound presents a significant research opportunity. A key goal will be to replace traditional, often harsh, synthetic methods with more sustainable alternatives.

This includes the development of catalytic processes that can be performed under milder conditions, such as at room temperature. organic-chemistry.org A promising green route for synthesizing the phenolic component involves the ipso-hydroxylation of a corresponding arylboronic acid using an environmentally benign oxidant like aqueous hydrogen peroxide. organic-chemistry.orgrsc.orgnih.gov Another avenue is the use of greener solvents, such as water or recyclable ionic liquids, which can sometimes also play a catalytic role. rsc.org The design of fully recyclable organophotoredox catalysts based on substituted phenols for other transformations demonstrates a move toward more sustainable catalytic systems. acs.org Integrating these approaches—such as developing a one-pot synthesis in a green solvent using a recyclable catalyst—represents a key challenge for the sustainable production of this and related compounds. rsc.org

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of this compound
Waste Prevention Designing synthetic routes with high atom economy, such as C-H functionalization. mdpi.com
Safer Solvents & Reagents Replacing hazardous solvents with water or ionic liquids; using H₂O₂ instead of harsher oxidants. nih.govrsc.org
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure. organic-chemistry.org
Catalysis Using small amounts of recyclable catalysts instead of stoichiometric reagents. mdpi.comacs.org
Renewable Feedstocks Exploring bio-based starting materials to replace petroleum-derived precursors. researchgate.net

Integration of Advanced Computational Modeling for Deeper Structure-Function Insights

Computational chemistry and molecular modeling are indispensable tools for accelerating research and overcoming interdisciplinary challenges. For this compound, these methods can provide profound insights into its properties and guide experimental work across all previously mentioned areas.

In therapeutic development, computational tools can predict the compound's potential biological activity. Molecular docking simulations can be used to model the interaction of this compound with the active sites of target proteins, helping to prioritize experimental screening and rationalize SAR data. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, guiding the design of more potent and selective derivatives. nih.gov

In the realm of chemical synthesis, computational modeling can elucidate complex reaction mechanisms for novel catalytic transformations. Density Functional Theory (DFT) calculations can help researchers understand catalyst-substrate interactions, predict regioselectivity, and design more efficient catalysts for C-H functionalization or other transformations. This predictive power reduces the need for extensive experimental screening, aligning with green chemistry principles by saving time, resources, and minimizing waste.

Table 4: Computational Modeling Applications

Computational Tool Application Area Specific Goal
Molecular Docking Therapeutic Development Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.gov
QSAR Therapeutic Development Develop models to correlate chemical structure with biological activity and guide analog design. nih.gov
Density Functional Theory (DFT) Catalysis & Synthesis Elucidate reaction mechanisms, predict selectivity, and understand catalyst performance.
Molecular Dynamics (MD) Structure-Function Insights Simulate the dynamic behavior of the molecule and its complexes with biological targets over time.

Q & A

Q. What are the common synthetic routes for 4-Tert-butyl-2-hydroxybenzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves introducing the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride or alcohol on a phenol precursor, followed by nitrile formation through cyanation (e.g., Rosenmund-von Braun reaction). Optimization includes:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts alkylation .
  • Temperature control : Maintaining 0–5°C during nitrile formation to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product from ortho/para isomers.
    Reference structural analogs (e.g., 4-hydroxybenzonitrile derivatives) for troubleshooting regioselectivity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at C4, hydroxyl at C2) .
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 189 (C₁₁H₁₃NO) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm. Note that commercial suppliers often omit analytical data, requiring independent validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .
  • Decomposition risks : Thermal degradation may release CO or HCN; monitor with gas detectors .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group enhances steric protection of the hydroxyl and nitrile groups, reducing susceptibility to oxidation. However, it may hinder electrophilic substitution reactions at the aromatic ring. Computational modeling (e.g., DFT) can predict regioselectivity in further functionalization . Experimentally, compare reactivity with analogs like 4-methoxybenzonitrile to isolate steric effects .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

Impurities like residual tert-butyl chloride or nitrile byproducts require sensitive detection methods:

  • LC-MS/MS : For low-abundance contaminants (detection limit ≤0.1%).
  • Isotopic labeling : Use ¹³C-labeled standards to improve quantification accuracy .
  • Stress testing : Expose the compound to heat/light and profile degradation products via GC-MS .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

The hydroxyl and nitrile groups enable hydrogen bonding with enzymes or receptors. Key assays include:

  • Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorometric assays.
  • Molecular docking : Simulate binding to neurological targets (e.g., monoamine oxidases) .
  • ADMET profiling : Assess permeability via Caco-2 cell models and metabolic stability in liver microsomes .

Q. What role does this compound play in materials science, particularly in surface chemistry?

The compound’s aromatic and polar groups make it a candidate for:

  • Self-assembled monolayers (SAMs) : Study adsorption on gold or silicon surfaces using AFM or XPS .
  • Liquid crystals : Evaluate mesophase behavior by substituting the hydroxyl group with alkyl chains.
  • Photostability tests : Monitor UV-induced degradation for use in optoelectronic materials .

Contradictions and Limitations in Current Data

  • Safety data gaps : Ecological toxicity and biodegradability data are unavailable, requiring precautionary measures in environmental studies .
  • Structural analog variability : Reactivity differences between 4-tert-butyl and 4-methoxy derivatives highlight the need for empirical validation of computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.